molecular formula C19H13ClN2O2 B12882475 Ethanone, 1-[3-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]phenyl]- CAS No. 629164-69-8

Ethanone, 1-[3-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]phenyl]-

Cat. No.: B12882475
CAS No.: 629164-69-8
M. Wt: 336.8 g/mol
InChI Key: GQTKFPARAWLIJL-UHFFFAOYSA-N
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Description

The compound "Ethanone, 1-[3-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]phenyl]-" features a 1-ethanone core linked to a phenyl ring substituted with an amino group at the 3-position. This amino group connects to a 3-chlorofuro[2,3-b]quinoline heterocyclic system, which includes a fused furan and quinoline scaffold with a chlorine substituent. Its synthesis likely involves reductive amination or coupling reactions between the ethanone-bearing phenylamine and the chlorofuroquinoline moiety, analogous to methods described for related compounds .

Properties

CAS No.

629164-69-8

Molecular Formula

C19H13ClN2O2

Molecular Weight

336.8 g/mol

IUPAC Name

1-[3-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]phenyl]ethanone

InChI

InChI=1S/C19H13ClN2O2/c1-11(23)12-5-4-6-13(9-12)21-18-14-7-2-3-8-16(14)22-19-17(18)15(20)10-24-19/h2-10H,1H3,(H,21,22)

InChI Key

GQTKFPARAWLIJL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=C3C(=COC3=NC4=CC=CC=C42)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((3-Chlorofuro[2,3-b]quinolin-4-yl)amino)phenyl)ethanone typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 3-chlorofuro[2,3-b]quinoline with aniline derivatives, followed by cyclization and further functionalization to introduce the ethanone group . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-((3-Chlorofuro[2,3-b]quinolin-4-yl)amino)phenyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

Table 1: Summary of Synthesis Steps

StepDescription
CondensationReaction between furoquinoline and aniline
CyclizationFormation of the quinoline ring
FunctionalizationIntroduction of the ethanone group

Scientific Research Applications

Ethanone, 1-[3-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]phenyl]- has several notable applications:

1. Medicinal Chemistry

  • Anticancer Research : Studies indicate that this compound exhibits significant antiproliferative activity against various cancer cell lines (e.g., HCT-116 and MCF-7). Its mechanism may involve inhibition of specific kinases involved in cancer progression .
  • Antimicrobial Properties : The compound is also being evaluated for its potential in treating bacterial infections due to its structural similarities to known antimicrobial agents.

2. Biological Activity Studies

  • Ongoing research focuses on understanding the compound's interaction with biological targets. It may modulate enzyme activity and influence cell signaling pathways .

3. Material Science

  • The unique chemical structure allows for applications in developing new materials with specific properties, including fluorescence and conductivity.
Activity TypeTarget Organisms/CellsIC50 Values (μg/mL)
AnticancerHCT-1161.9 - 7.52
MCF-7Not specified
AntimicrobialVarious bacteriaUnder investigation

Case Studies

  • Anticancer Activity Study
    • A recent study evaluated the antiproliferative effects of Ethanone derivatives on human cancer cell lines. Compounds similar to Ethanone demonstrated IC50 values indicating potent activity against colon (HCT-116) and breast cancer (MCF-7) cells .
  • Mechanism of Action
    • Research indicates that Ethanone may act by inhibiting specific kinases involved in tumor growth signaling pathways. This inhibition could lead to reduced proliferation of cancer cells .

Mechanism of Action

The mechanism of action of 1-(3-((3-Chlorofuro[2,3-b]quinolin-4-yl)amino)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Structural Analogues with Shared Heterocycles

Compounds sharing the 3-chlorofuro[2,3-b]quinoline moiety but differing in substituents include:

Compound Name Key Structural Features Biological Activity/Applications Key Differences
Benzoic Acid, 4-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]- Benzoic acid core instead of ethanone Potential anticancer applications; biochemical probe Carboxylic acid group alters solubility and reactivity compared to ethanone
3-Chlorofuro[2,3-b]quinoline Base heterocycle without ethanone or phenylamino groups Model compound for structural studies Lacks the ethanone-phenylamino substituents, reducing complexity and potential bioactivity

Ethanone Derivatives with Varied Heterocycles

Compounds retaining the ethanone-phenylamino core but with distinct heterocyclic systems:

Compound Name Heterocycle Key Features Applications
Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoro- Pyrrolo[2,3-d]pyrimidine Silyl ether and fluoro substituents Enhanced stability and solubility due to silyl group; potential kinase inhibition
1-(3-((7-Methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone 1,8-Naphthyridine Thiomorpholine-carboxamide group Possible use in targeting enzyme-active sites or receptors
ETHANONE, 1-(4-AMINO-5-(p-CHLOROPHENYL)-2-METHYL-1H-PYRROL-3-YL) Pyrrole Chlorophenyl and amino groups Antimicrobial or antiproliferative applications suggested

Key Insight: The 3-chlorofuroquinoline in the target compound may confer unique π-π stacking interactions in biological systems compared to pyrrolopyrimidine or naphthyridine derivatives .

Substituent Variations on the Phenyl Ring

Ethanone derivatives with modifications to the phenyl ring or amino linker:

Compound Name Substituents Key Properties
1-[3-((2,4-Dinitrophenyl)amino)phenyl]ethanone 2,4-Dinitrophenyl group High reactivity; potential explosive hazard limits therapeutic use
1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone Fluorophenyl and isopropyl-phenylamino groups Enhanced selectivity in receptor binding due to fluorination
1-[4-(3-Bromopropoxy)phenyl]ethanone Bromopropoxy chain Altered pharmacokinetics from bromine’s electronegativity

Biological Activity

Ethanone, 1-[3-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]phenyl]- (commonly referred to as PK-L4) is a synthetic compound that has garnered attention for its potential anti-cancer properties. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

PK-L4 belongs to the class of 4-anilino[2,3-b]quinoline derivatives. The compound's structure features a chlorofuro group attached to a quinoline backbone, which is known for its pharmacological significance. The synthesis of PK-L4 typically involves multi-step organic reactions, including the introduction of the chlorofuro moiety onto the quinoline framework.

The biological activity of PK-L4 is primarily attributed to its ability to inhibit tumor cell proliferation. The compound interacts with various molecular targets involved in cancer cell signaling pathways, particularly those related to apoptosis and cell cycle regulation.

Key Mechanisms:

  • Inhibition of CDK4: Studies have shown that PK-L4 can induce degradation of cyclin-dependent kinase 4 (CDK4), a critical regulator in cell cycle progression. This action leads to cell cycle arrest and subsequent apoptosis in cancer cells.
  • Hsp90 Inhibition: PK-L4 has been identified as a potential inhibitor of heat shock protein 90 (Hsp90), which plays a pivotal role in stabilizing oncogenic proteins.

In Vitro Studies

PK-L4 has demonstrated significant antiproliferative activity across various cancer cell lines. Notable findings include:

  • Cell Viability Assays: In studies involving breast cancer MDA-MB-231 and prostate cancer PC-3 cell lines, PK-L4 exhibited a dose-dependent reduction in cell viability. The GI50 values (the concentration required to inhibit 50% of cell growth) were determined, showing efficacy at concentrations as low as 10 µM for some derivatives .
CompoundGI50 (µM)Cell Line
PK-L428PC-3 Prostate
PK-L4<47MDA-MB-231 Breast

Case Studies

Research has highlighted the effectiveness of PK-L4 in preclinical models:

  • Tumor Growth Inhibition: In vitro studies indicated that PK-L4 could inhibit the growth of both liquid and solid tumors significantly.
  • Pharmacokinetics: A study utilizing high-performance liquid chromatography (HPLC) demonstrated that after intravenous administration in rat models, PK-L4 exhibited favorable pharmacokinetic properties, including a proportional increase in plasma concentration with dosage .

4. Safety and Toxicology

While promising results have been observed regarding the efficacy of PK-L4, safety assessments are critical. Preliminary toxicological evaluations indicate that it exhibits low toxicity towards non-cancerous human cells (e.g., MRC-5 fibroblasts), suggesting a degree of selectivity for cancerous cells over normal tissues .

5. Conclusion

Ethanone, 1-[3-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]phenyl]- represents a novel class of anti-cancer agents with significant biological activity against various tumor types. Its mechanisms involving CDK inhibition and Hsp90 blockade highlight its potential as a therapeutic candidate in oncology. Future research should focus on further elucidating its pharmacodynamics and conducting clinical trials to validate these findings.

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